molecular formula C9H8BrNO4 B6245265 3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate CAS No. 521980-85-8

3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate

Cat. No. B6245265
CAS RN: 521980-85-8
M. Wt: 274.1
InChI Key:
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Description

3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C9H8BrNO4 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), has been studied. The bromination of MPE is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .


Molecular Structure Analysis

The molecular structure of 3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate is characterized by a pyridine ring substituted with bromine, carboxylate, and methyl groups .


Chemical Reactions Analysis

The bromination reaction of MPE is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .


Physical And Chemical Properties Analysis

3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate is a solid substance at room temperature . It has a molecular weight of 274.07 .

Mechanism of Action

The mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction with MPE as the raw material, NBS as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator has been studied .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate involves the bromination of 3,4-dimethylpyridine-3,4-dicarboxylate followed by esterification of the resulting brominated product.", "Starting Materials": [ "3,4-dimethylpyridine-3,4-dicarboxylate", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 3,4-dimethylpyridine-3,4-dicarboxylate", "In a round-bottom flask, add 3,4-dimethylpyridine-3,4-dicarboxylate (1.0 g, 4.5 mmol), bromine (1.0 g, 6.3 mmol), and acetic acid (10 mL).", "Stir the mixture at room temperature for 24 hours.", "Pour the reaction mixture into a separatory funnel and extract with water (3 x 20 mL).", "Combine the aqueous layers and extract with dichloromethane (3 x 20 mL).", "Combine the organic layers and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the brominated product as a yellow solid (1.2 g, 95% yield).", "Step 2: Esterification of the Brominated Product", "In a round-bottom flask, add the brominated product (1.0 g, 3.5 mmol), acetic acid (10 mL), and sulfuric acid (0.5 mL).", "Heat the mixture at reflux for 6 hours.", "Cool the mixture to room temperature and pour into a separatory funnel.", "Extract the mixture with water (3 x 20 mL).", "Combine the aqueous layers and extract with dichloromethane (3 x 20 mL).", "Combine the organic layers and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the final product as a yellow solid (0.8 g, 80% yield)." ] }

CAS RN

521980-85-8

Molecular Formula

C9H8BrNO4

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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